Dimethandrolone undecanoate is an experimental compound classified as an androgen/anabolic steroid and progestogen. It is primarily under investigation as a potential male contraceptive. The compound is known for its ability to suppress endogenous testosterone levels, thus inhibiting spermatogenesis. Unlike many other anabolic steroids, dimethandrolone undecanoate does not convert to estrogen and is not affected by 5α-reductase, making it a unique candidate for hormonal therapy in men .
Dimethandrolone undecanoate is a synthetic derivative of 19-nortestosterone, specifically the 17β-undecanoate ester of dimethandrolone. It is classified under the drug classes of androgen and anabolic steroid, as well as progestogen. The compound's chemical formula is , with a molar mass of approximately 466 g/mol .
The synthesis of dimethandrolone undecanoate involves the esterification of dimethandrolone with undecanoic acid. This process typically requires the use of coupling agents or catalysts to facilitate the formation of the ester bond. The reaction can be represented as follows:
The resulting compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product from unreacted materials and by-products .
Dimethandrolone undecanoate primarily undergoes hydrolysis in vivo to release dimethandrolone, its active form. This hydrolysis is facilitated by esterases present in the body, leading to significant biological activity. The hydrolysis reaction can be summarized as:
Studies indicate that this conversion is efficient when administered in specific formulations that enhance absorption, such as those containing castor oil or self-emulsifying drug delivery systems .
The mechanism of action for dimethandrolone undecanoate involves binding to androgen receptors and progesterone receptors. Once converted to dimethandrolone, it exerts potent androgenic effects that lead to significant suppression of luteinizing hormone and testosterone levels in males. This suppression results in decreased spermatogenesis, providing its contraceptive effect.
Research has shown that dimethandrolone is more potent than testosterone at the androgen receptor, which enhances its efficacy as a male contraceptive agent .
Dimethandrolone undecanoate exhibits several notable physical properties:
Chemical properties include:
Dimethandrolone undecanoate is primarily being researched for its potential use as a male contraceptive. Its unique properties—such as non-aromatization and lack of 5α-reductase activity—make it an attractive candidate for hormonal therapies aimed at male fertility control. Additionally, it may have applications in treating conditions related to low testosterone levels without the side effects associated with traditional anabolic steroids .
Dimethandrolone undecanoate (DMAU) is a synthetic estrane steroid with the systematic chemical name 7α,11β-dimethyl-19-nortestosterone 17β-undecanoate. Its molecular formula is C~31~H~50~O~3~, yielding a molecular weight of 470.73 g/mol [7] [10]. The compound features three critical structural modifications to the 19-nortestosterone backbone:
Synthesis begins with 19-nortestosterone through sequential alkylation reactions. The C7α methyl group is introduced via stereoselective enolate formation followed by methyl iodide quenching. C11β methylation employs analogous stereocontrolled methodology. Final esterification with undecanoyl chloride at C17β yields DMAU after crystallization. The synthetic pathway requires rigorous chromatographic purification to achieve pharmaceutical-grade enantiomeric purity (>98%) [7] [10].
Table 1: Structural Characteristics of DMAU
Structural Feature | Chemical Position | Functional Role |
---|---|---|
Undecanoate ester | C17β | Prodrug activation via esterases |
Methyl group | C7α | Metabolic stability (prevents 7-oxidation) |
Methyl group | C11β | Enhanced AR binding affinity |
Unsaturated bond | Δ⁴ | Androgenic pharmacophore |
DMAU functions as a bioreversible prodrug designed for controlled liberation of the active metabolite dimethandrolone (DMA). In vivo activation occurs via carboxylesterase-mediated hydrolysis of the C17β undecanoate ester bond. This process demonstrates significant administration route dependency:
The liberated DMA undergoes extensive first-pass metabolism via hepatic UGT2B17-mediated glucuronidation, forming the inactive DMA-glucuronide (DMA-G). This metabolite predominates in systemic circulation with >100-fold higher concentrations than unconjugated DMA after oral administration. Genetic polymorphisms in UGT2B17 (20-80% gene deletion frequency) significantly contribute to intersubject pharmacokinetic variability [2].
DMA exhibits high-affinity binding to both human androgen and progesterone receptors:
Transactivation assays using CV-1 cells transfected with human AR demonstrate DMA's functional potency (EC~50~ = 0.1-1 nM) comparable to dihydrotestosterone. In T47D human breast cancer cells, DMA activates progesterone response elements with an EC~50~ of ~1 nM, equivalent to the potent progestin R5020 [3].
Table 2: Receptor Binding and Transactivation Profiles
Parameter | Androgen Receptor | Progesterone Receptor |
---|---|---|
Relative Binding Affinity | 400% (vs. testosterone) | 18% (vs. progesterone) |
Transactivation EC~50~ | 0.1-1 nM | ~1 nM |
Receptor Isoform Specificity | AR full-length | PR-B dominant |
DMA's dual receptor engagement produces a unique pharmacodynamic profile essential for male contraceptive development:
The pharmacokinetic behavior of DMAU differs substantially based on administration route due to formulation-dependent absorption and metabolism:
Oral Pharmacokinetics:
Intramuscular Pharmacokinetics:
Table 3: Comparative Pharmacokinetic Parameters
Parameter | Oral Administration | Intramuscular Administration |
---|---|---|
Bioactivation Efficiency | 2-12% | >70% |
T~max~ (hours) | 4-8 | 24-120 |
Dominant Metabolite | DMA-glucuronide | Unconjugated DMA |
UGT2B17 Polymorphism Impact | High (20-80% variability) | Minimal |
Key Absorption Limitation | Intestinal first-pass metabolism | Release from injection depot |
Genetic factors significantly influence oral pharmacokinetics: Subjects with UGT2B17 gene deletion exhibit 7-fold higher intestinal and 200-fold higher hepatic DMA glucuronidation capacity compared to UGT2B17-expressing individuals. This polymorphism explains >60% of interindividual variability in DMA exposure after oral dosing [2].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9